molecular formula C15H20BNO3 B1399648 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one CAS No. 1002309-19-4

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

Cat. No. B1399648
CAS RN: 1002309-19-4
M. Wt: 273.14 g/mol
InChI Key: SQEOPRRAMPXMMO-UHFFFAOYSA-N
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Description

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one is a chemical compound with the empirical formula C11H17BN2O2 . It is a solid substance and is often used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, was synthesized through two substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . Detailed crystallographic data of the compound have been deposited with the Cambridge Crystallographic Data Centre .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Research by Huang et al. (2021) focused on synthesizing boric acid ester intermediates, which included compounds structurally similar to 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one. They conducted a three-step substitution reaction and used techniques like FTIR, NMR spectroscopy, and mass spectrometry for structural confirmation. X-ray diffraction was used for crystallographic and conformational analyses. These studies are significant for understanding the molecular structure and properties of such compounds (Huang et al., 2021).

  • Density Functional Theory (DFT) Studies : The molecular structures of similar compounds were also optimized using DFT, with the results being consistent with crystal structures determined by X-ray diffraction. Such studies are crucial for predicting the behavior of these compounds in different applications (Huang et al., 2021).

Application in Material Science

  • Liquid Crystal Display Technology : Research conducted by Das et al. (2015) explored the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These compounds, structurally related to this compound, were identified as potential intermediates for developing new materials for LCD technology. This study highlights the potential application of these compounds in the field of electronics and display technologies (Das et al., 2015).

Biological and Medical Applications

  • Antioxidants for Ischemia Treatment : Walker et al. (2011) designed a novel antioxidant by incorporating an isoindoline nitroxide into the framework of the free radical scavenger edaravone. This compound showed significant decreases in cell death after prolonged ischemia, suggesting its potential use in treating cardiovascular ischemia (Walker et al., 2011).

properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(8-11)9-17(5)13(12)18/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEOPRRAMPXMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

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